Bicyclo[1.1.0]butane-1-carboxylic acid
Description
Historical Development of Bicyclo[1.1.0]butane Chemistry and Early Discoveries
The journey into the chemistry of bicyclo[1.1.0]butanes began in 1959 when Wiberg and Ciula reported the first synthesis of a derivative of this class, ethyl bicyclo[1.1.0]butane-1-carboxylate. rsc.orgchinesechemsoc.org This pioneering work was achieved through the transannular cyclization of ethyl 3-bromocyclobutane-1-carboxylate using sodium triphenylmethylide. rsc.orgacs.org Shortly after, in 1963, Srinivasan demonstrated that the parent hydrocarbon, bicyclo[1.1.0]butane, could be formed as a minor product during the photolysis of 1,3-butadiene. rsc.org These early discoveries laid the groundwork for future explorations into the synthesis and reactivity of this unique class of compounds. For many years, BCBs were largely regarded as laboratory curiosities due to their high reactivity and the challenges associated with their synthesis. rsc.org However, the development of new synthetic methodologies has transformed them from mere curiosities into versatile building blocks for synthetic chemistry. rsc.org
Academic Significance and Contemporary Relevance of Bicyclo[1.1.0]butane-1-carboxylic Acid
In recent years, there has been a resurgence of interest in bicyclo[1.1.0]butanes, including BCB-1-CA, driven by the demand for novel, three-dimensional molecular scaffolds in drug discovery programs. rsc.orgrsc.org The C(sp³)-rich structures derived from BCBs are seen as valuable bioisosteres for substituted arenes, offering a way to "escape from flatland" in medicinal chemistry. rsc.orgchinesechemsoc.org The unique reactivity of the strained central carbon-carbon bond allows for a variety of strain-release transformations, providing access to complex cyclobutane (B1203170) and bicyclo[n.1.1]alkane scaffolds. chinesechemsoc.orgrsc.org These transformations are often atom- and step-economical, making them attractive for synthetic applications. rsc.orgrsc.org Bicyclo[1.1.0]butanes are now recognized as powerful synthetic workhorses for the construction of diverse molecular frameworks. rsc.orgacs.org
Fundamental Principles of Molecular Strain in Bicyclo[1.1.0]butanes
The defining feature of the bicyclo[1.1.0]butane scaffold is its substantial molecular strain. This strain arises from significant deviations from ideal bond angles and lengths, as well as non-bonded steric interactions.
The strain energy of bicyclo[1.1.0]butane is estimated to be in the range of 64–66 kcal/mol, which is greater than the sum of two individual cyclopropane (B1198618) rings. rsc.orgnih.gov This high strain energy is a key driver of the chemical reactivity of BCBs. rsc.orgnih.gov The release of this strain provides a powerful thermodynamic driving force for a wide array of chemical transformations. rsc.orgnih.gov Consequently, BCBs can react with a diverse range of reagents, including electrophiles, nucleophiles, radicals, and carbenes. acs.orgchemrxiv.org This reactivity has been harnessed in various synthetic applications, such as cycloadditions, ring-opening reactions, and rearrangements, to construct more complex molecular architectures. chinesechemsoc.orgresearchgate.net The olefinic character of the bridgehead bond allows BCBs to be elaborated into various other ring systems. rsc.org
Table 1: Strain Energies of Selected Cyclic Molecules
| Compound | Strain Energy (kcal/mol) |
|---|---|
| Cyclopropane | 27.5 |
| Cyclobutane | 26.5 |
| Bicyclo[1.1.0]butane | 64-66 |
| Bicyclo[1.1.1]pentane | 67-68 |
The bicyclo[1.1.0]butane molecule adopts a distinctive "butterfly" or nonplanar conformation, with the two fused cyclopropane rings forming a dihedral angle of approximately 123°. rsc.orgwikipedia.org The bridgehead carbon-carbon bond length is around 1.50 Å. rsc.org A key feature of the BCB scaffold is the nature of the central C1-C3 bond, which is formed almost entirely from p-orbitals. rsc.orgnih.gov This gives the bond significant π-character and makes it susceptible to reactions typical of alkenes. rsc.orgrsc.org The bridgehead C-H bonds exhibit more s-character (around 28%) compared to typical sp³ C-H bonds, leading to increased acidity at these positions. rsc.org This enhanced acidity facilitates the deprotonation and subsequent functionalization of the bridgehead carbons. rsc.orgnih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
bicyclo[1.1.0]butane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O2/c6-4(7)5-1-3(5)2-5/h3H,1-2H2,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIBDVCLDAHAABR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1(C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30603962 | |
| Record name | Bicyclo[1.1.0]butane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30603962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30493-99-3 | |
| Record name | Bicyclo[1.1.0]butane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30603962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Bicyclo 1.1.0 Butane 1 Carboxylic Acid and Its Derivatives
Seminal Synthetic Approaches to Bicyclo[1.1.0]butane Derivatives
The initial forays into the synthesis of the bicyclo[1.1.0]butane core laid the conceptual groundwork for subsequent, more advanced methodologies. These early methods established the fundamental disconnection approaches for assembling the strained bicyclic system.
The first synthesis of a bicyclo[1.1.0]butane derivative was achieved in 1959 by Kenneth B. Wiberg and Richard P. Ciula. rsc.orgacs.orgchinesechemsoc.org Their pioneering approach involved a transannular cyclization, a strategy that forms the central C1-C3 bond of the bicyclobutane system. chinesechemsoc.orgresearchgate.net The reaction commences with a 1,3-disubstituted cyclobutane (B1203170) precursor. Specifically, ethyl 3-bromocyclobutane-1-carboxylate was treated with a strong, non-nucleophilic base, sodium triphenylmethylide, to induce an intramolecular substitution. rsc.orgacs.org This process forms the highly strained bicyclic ring system, yielding ethyl bicyclo[1.1.0]butane-1-carboxylate. acs.orgchinesechemsoc.org This foundational method demonstrated the feasibility of accessing acyl-substituted BCBs and established a robust and reliable synthetic pathway that has been foundational in the field. chinesechemsoc.org
Table 1: Wiberg-Ciula Transannular Cyclization This table summarizes the key components of the original Wiberg-Ciula synthesis.
| Starting Material | Reagent | Product | Reference |
|---|---|---|---|
| Ethyl 3-bromocyclobutane-1-carboxylate | Sodium triphenylmethylide (Ph₃CNa) | Ethyl bicyclo[1.1.0]butane-1-carboxylate | rsc.orgacs.org |
An alternative strategy for constructing the bicyclo[1.1.0]butane skeleton involves the intramolecular insertion of a carbene. rsc.orgchemrxiv.org This method typically utilizes α-diazoesters as carbene precursors, which upon decomposition, often catalyzed by transition metals like rhodium or copper, generate a highly reactive metal carbene species. rsc.orgchemrxiv.org In the context of BCB synthesis, homoallylic diazo species can undergo an intramolecular cyclopropanation that forms both rings of the bicyclobutane core in a single step. rsc.org This approach avoids the isolation of potentially unstable cyclopropene (B1174273) intermediates. rsc.org Early reports by Ikota and Ganem documented this transformation, and subsequent studies by Davies and Fox expanded upon its generality and potential for asymmetric synthesis. rsc.orgchemrxiv.org The reaction of t-butyl (E)-2-diazo-5-arylpent-4-enoates, for example, can be catalyzed by dirhodium carboxylates to furnish the corresponding bicyclobutane derivatives. nih.gov
Table 2: Carbene Insertion for Bicyclobutane Synthesis This table provides an example of a carbene insertion reaction to form a bicyclobutane carboxylate.
| Substrate | Catalyst | Product Type | Reference |
|---|---|---|---|
| (E)-2-diazo-5-arylpent-4-enoate | Dirhodium(II) carboxylates | Bicyclo[1.1.0]butane carboxylate | rsc.orgnih.gov |
A distinct approach developed by Gaoni in 1982 utilizes two sequential intramolecular cyclopropanation reactions to access the bicyclo[1.1.0]butane core. rsc.org This method often starts with readily available epoxy-sulfones. Treatment with a strong base like n-butyllithium (n-BuLi) initiates the first cyclopropane (B1198618) ring formation along with the opening of the epoxide. The resulting alcohol is then converted into a suitable leaving group, such as a sulfonate ester, setting the stage for a second lithiation and intramolecular cyclopropanation to complete the bicyclobutane framework. rsc.org While this route was prominently used for preparing BCB sulfones, it represents a versatile strategy for assembling the core structure. rsc.orgresearchgate.net
Modern and Catalytic Syntheses of Bicyclo[1.1.0]butane-1-carboxylic Acid and Analogs
Recent advancements have focused on developing more efficient, selective, and versatile catalytic methods for synthesizing functionalized BCBs. These modern techniques leverage transition metal catalysis to achieve transformations that were previously challenging.
Transition metal catalysis has become a cornerstone of modern BCB synthesis and functionalization. rsc.org Rhodium(III) catalysts have been shown to interact with the strained central bond of a BCB, where a rhodacycle formed via C-H activation can insert the bridgehead bond to form a rhodium-cyclobutyl species. rsc.org Palladium catalysis has also been employed, for instance, in the cross-coupling of BCB boronate complexes with aryl triflates to yield arylated cyclobutane products through a 1,2-metallate rearrangement. rsc.org More recently, ruthenium-catalyzed remote C-H functionalization of heteroarenes has been merged with the C-C bond cleavage of BCBs to afford densely substituted cyclobutanes. nih.govd-nb.info This method allows for the coupling of various mono- or disubstituted BCB esters with heteroarenes and alkyl halides under mild conditions. nih.govd-nb.info Copper-catalyzed systems have also been developed for reactions such as the transformation of BCBs with diazo compounds to produce penta-1,4-dienes. rsc.org
Table 3: Examples of Modern Metal-Catalyzed Syntheses This table highlights various transition metal-catalyzed reactions involving bicyclo[1.1.0]butanes.
| Catalyst System | Reaction Type | Product Type | Reference |
|---|---|---|---|
| Palladium(0) / dippf | Carboborylation/Cross-coupling | Arylated cyclobutanes | rsc.org |
| Ruthenium(II) | C-C/C-H Difunctionalization | Tri- and tetrasubstituted cyclobutanes | nih.govd-nb.info |
| Rhodium(III) | C-H activation/Insertion | Functionalized cyclobutanes | rsc.org |
| Copper(I) | Diazo compound transformation | Penta-1,4-dienes | rsc.org |
Controlling stereochemistry is a critical aspect of modern synthetic chemistry. Significant progress has been made in the chemo- and diastereoselective synthesis of BCB carboxylates and their derivatives. rsc.orgresearchgate.net Davies and Fox demonstrated that intramolecular cyclopropanation of homoallylic diazo species can proceed with excellent diastereoselectivity. rsc.org Enantioselective versions have been developed using chiral dirhodium catalysts. For example, the reaction of t-butyl (E)-2-diazo-5-arylpent-4-enoates with a chiral rhodium catalyst, Rh₂(S-NTTL)₄, can produce enantiomerically enriched bicyclobutanes with high enantiomeric excess (up to 95% ee). nih.gov
Lewis acid catalysis has also emerged as a powerful tool. Chiral Lewis acid catalysts can activate BCBs for enantioselective cycloadditions. chinesechemsoc.orgresearchgate.net For instance, a zinc-based chiral Lewis acid system has been used for the enantioselective (3+2) cycloaddition of BCBs with imines, achieving high enantiomeric ratios by employing a BCB substrate with a bidentate-chelating acyl imidazole (B134444) group. researchgate.netresearchgate.net Furthermore, catalyst-controlled regiodivergent hydrophosphination of acyl BCBs using either Cu(I) for α-selective addition or Cu(II) for β'-selective addition allows for the synthesis of multi-substituted cyclobutanes with high diastereoselectivity (up to >20:1 d.r.). researchgate.netnih.gov
Table 4: Chemo- and Diastereoselective Syntheses of BCB Derivatives This table showcases modern methods for achieving stereocontrol in the synthesis and reaction of bicyclobutanes.
| Method | Catalyst/Reagent | Selectivity Achieved | Reference |
|---|---|---|---|
| Asymmetric Intramolecular Cyclopropanation | Rh₂(S-NTTL)₄ | Up to 95% ee | nih.gov |
| Asymmetric (3+2) Cycloaddition | Chiral Zn-Lewis Acid | Up to 96.5:3.5 er | researchgate.net |
| Regiodivergent Hydrophosphination | Cu(I) or Cu(II) systems | High diastereoselectivity (>20:1 d.r.) | researchgate.netnih.gov |
| Diastereoselective Carbometalation-Cyclization | Copper-catalyzed carbomagnesiation | Excellent diastereoselectivity | organic-chemistry.org |
Enantioselective Synthesis of Chiral Bicyclo[1.1.0]butane Derivatives
The development of catalytic asymmetric transformations of bicyclo[1.1.0]butanes is crucial for accessing enantioenriched chiral molecules with potential pharmaceutical applications. nih.govresearchgate.net Various strategies have emerged to control the stereochemistry of reactions involving the strained central C–C bond of BCBs.
Recent advancements have focused on innovative stereoselective catalytic strategies. nih.gov For instance, the enantioselective [2+2] cycloaddition of BCBs with α,β-unsaturated aldehydes has been achieved using aminocatalysis in conjunction with a Lewis acid like Yb(OTf)₃ to activate the BCB. acs.org This method yields bicyclo[2.1.1]hexane cycloadducts in good yields and high enantiomeric ratios. acs.org
Chiral Brønsted acids have also been employed to catalyze the isomerization of BCBs, enabling the enantioselective synthesis of chiral cyclobutenes. nih.gov Furthermore, enantioselective access to diverse chiral compounds from BCBs and α,β-unsaturated ketones can be achieved under catalyst control, where the choice of a chiral catalyst and reaction conditions dictates whether the reaction proceeds via a cycloaddition or an addition/elimination pathway. acs.org For example, a Sc(OTf)₃/PyBox ligand system can facilitate a regio-, enantio-, and diastereoselective polar cycloaddition to afford enantioenriched bicyclo[2.1.1]hexane derivatives. acs.org
Palladium-catalyzed asymmetric [4+3] cycloaddition of γ-methylidene-δ-valerolactones and BCBs represents another powerful strategy, leading to the construction of all-carbon bicyclo[4.1.1]octanes with excellent stereocontrol. researchgate.net Additionally, chiral iridium catalysis has been successfully applied in the asymmetric ring-opening reactions of BCB boronate complexes with allylic carbonates, producing enantioenriched trans-1,1,3-trisubstituted cyclobutanes. researchgate.net
Table 1: Examples of Enantioselective Syntheses of Chiral Bicyclo[1.1.0]butane Derivatives
| Reaction Type | Catalyst/Reagent | Product Type | Yield | Enantiomeric Ratio/Excess | Reference |
|---|---|---|---|---|---|
| [2+2] Cycloaddition | Secondary aminocatalyst / Yb(OTf)₃ | Bicyclo[2.1.1]hexane cycloadducts | Moderate to good | Up to 98.5:1.5 e.r. | acs.org |
| Isomerization | Chiral Brønsted Acid | Chiral Cyclobutenes | - | - | nih.gov |
| Polar Cycloaddition | Sc(OTf)₃ / Chiral PyBox ligand | Enantioenriched Bicyclo[2.1.1]hexanes | - | - | acs.org |
| [4+3] Cycloaddition | Palladium / Chiral Ligand | Bicyclo[4.1.1]octanes | - | Up to 98% ee | researchgate.net |
| Asymmetric Ring-Opening | [Ir(cod)Cl]₂ / Phosphoramidite ligand | trans-1,1,3-trisubstituted cyclobutanes | Up to 86% | Up to 98% ee | researchgate.net |
Biocatalytic Approaches to Bicyclo[1.1.0]butane Scaffolds
Biocatalysis offers a green and sustainable alternative to traditional chemical methods for the synthesis of complex molecules. acs.org While still an emerging area for BCB synthesis, some biocatalytic methods have been developed.
One notable example is the biocatalytic double diazo–alkyne condensation, which allows for the introduction of two identical ester substituents at the bridge positions of the BCB core. acs.orgnih.gov This method provides a route to aryl-substituted BCBs, which are valuable precursors for further functionalization. acs.orgnih.gov The use of enzymes in these transformations can offer high stereoselectivity and functional group tolerance under mild reaction conditions. Further research in this area is anticipated to expand the scope and applicability of biocatalysis in the synthesis of chiral bicyclo[1.1.0]butane derivatives. nih.gov
Preparation of this compound Derivatives from Precursors
Transformation of Bicyclo[1.1.1]pentane-1-carboxylic Acid Precursors via Photo-Hunsdiecker Reaction
A two-step, metal-free process has been developed for the synthesis of substituted bicyclo[1.1.0]butanes starting from bicyclo[1.1.1]pentane (BCP) derivatives. chemrxiv.org This strategy utilizes the photo-Hunsdiecker reaction to generate key intermediates. chemrxiv.org
The first step involves the decarboxylative iodination of commercially available bicyclo[1.1.1]pentane-1-carboxylic acids to produce iodo-bicyclo[1.1.1]pentanes. chemrxiv.orgresearchgate.netchemrxiv.orgnih.govresearchgate.net This reaction is promoted by light, often from a simple compact fluorescent lamp (CFL), at room temperature. chemrxiv.org The resulting iodo-BCP intermediates can then be transformed into substituted BCBs through reaction with various nucleophiles. chemrxiv.org
Primary and secondary amines, as well as aliphatic thiols, have been shown to be effective nucleophiles in this transformation, typically carried out in a polar aprotic solvent like sulfolane. chemrxiv.org The reaction can be performed under thermal conditions or accelerated using microwave heating. chemrxiv.org This method provides a convenient route to functionalized BCBs from readily accessible starting materials. chemrxiv.org
Table 2: Synthesis of Substituted Bicyclo[1.1.0]butanes from Iodo-Bicyclo[1.1.1]pentanes
| Iodo-BCP Precursor | Nucleophile | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Methyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate | Morpholine | Methyl 3-(morpholin-4-yl)bicyclo[1.1.0]butane-1-carboxylate | 65 | chemrxiv.org |
| Methyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate | Piperidine | Methyl 3-(piperidin-1-yl)bicyclo[1.1.0]butane-1-carboxylate | 58 | chemrxiv.org |
| Methyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate | 2-Mercaptoethanol | Methyl 3-((2-hydroxyethyl)thio)bicyclo[1.1.0]butane-1-carboxylate | 25 | chemrxiv.org |
| Methyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate | Thiophenol | Methyl 3-(phenylthio)bicyclo[1.1.0]butane-1-carboxylate | 45 | chemrxiv.org |
| Methyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate | Phenylsulfinate | Methyl 3-(phenylsulfonyl)bicyclo[1.1.0]butane-1-carboxylate | 30 | chemrxiv.org |
Generation and Functionalization of Bicyclo[1.1.0]butyllithium Intermediates, including Continuous Flow Methods
The generation and subsequent trapping of bicyclo[1.1.0]butyllithium (BCB-Li) is a versatile method for the synthesis of functionalized BCBs. nih.govpitt.edu This highly reactive intermediate can be prepared from precursors such as gem-dibromocyclopropanes through sequential transmetallation reactions with alkyllithium reagents. pitt.edu Another approach involves the direct deprotonation of a bridgehead C–H bond using an organolithium reagent. nih.gov
A significant advancement in the use of BCB-Li is the development of continuous flow methods for its generation and functionalization. nih.govnih.govacs.orgacs.org This approach offers several advantages over traditional batch processes, including enhanced safety, scalability, and the ability to operate at higher temperatures. nih.govnih.govacs.orgacs.org
In a typical flow process, a precursor is treated with an organolithium reagent, such as sec-butyllithium, in a microreactor to generate BCB-Li. nih.govacs.org This intermediate is then immediately reacted with an electrophile in a subsequent reaction coil, all within a continuous stream. nih.gov This "one-flow" process eliminates the need for isolating the highly reactive BCB-Li and allows for operation at 0 °C, a significant improvement over the cryogenic temperatures (−78 °C) required in batch methods. nih.govnih.govacs.orgacs.org The use of a single, less hazardous organolithium reagent and greener solvents like 2-methyltetrahydrofuran (B130290) further enhances the practicality of this method. nih.gov
The functionalization of BCB-Li has been demonstrated with a wide range of electrophiles, including aldehydes, ketones, and boronic esters, leading to a diverse array of substituted bicyclo[1.1.0]butanes and their ring-opened products like 1,1,3-trisubstituted cyclobutanes. nih.govbris.ac.uk
Table 3: Optimization of Bicyclo[1.1.0]butyllithium Generation and Trapping in a Continuous Flow System
| Entry | Residence Time in Reactor 1 (tR1, seconds) | Residence Time in Reactor 2 (tR2, minutes) | Yield of Product (%) | Reference |
|---|---|---|---|---|
| 1 | 15 | 2.5 | 16 | acs.org |
| 2 | 20 | 2.5 | 35 | acs.org |
| 3 | 30 | 2.5 | 68 | acs.org |
| 4 | 40 | 2.5 | 85 | acs.org |
| 5 | 50 | 2.5 | 92 | acs.org |
| 6 | 60 | 2.5 | 74 | acs.org |
| 7 | 80 | 2.5 | 55 | acs.org |
| 8 | 100 | 2.5 | 41 | acs.org |
Reaction conditions: Trapping of BCB-Li with p-chlorobenzaldehyde. acs.org
Reactivity and Reaction Mechanisms of Bicyclo 1.1.0 Butane 1 Carboxylic Acid and Its Derivatives
Strain-Release Driven Transformations of Bicyclo[1.1.0]butane-1-carboxylic Acid Derivatives.rsc.orgrsc.orgresearchgate.netacs.org
Bicyclo[1.1.0]butanes (BCBs) are among the most strained carbocyclic compounds that can be isolated, with a strain energy of approximately 64 kcal/mol. This high level of ring strain is the primary driving force behind their diverse reactivity. The central C1-C3 bond is particularly weak and reactive, readily undergoing cleavage to relieve the strain. researchgate.net This "strain-release" reactivity makes this compound and its derivatives valuable and versatile building blocks in organic synthesis for the construction of complex, three-dimensional molecular architectures. researchgate.netnih.govacs.org The reactivity of these compounds is often initiated by visible light, which can promote transformations through either electron transfer or energy transfer pathways under mild conditions. rsc.orgrsc.org
The unique electronic nature of the central bond in bicyclo[1.1.0]butanes allows for reactions with electrophiles. While traditionally, BCBs with electron-withdrawing groups react with nucleophiles, recent strategies have explored the activation of the bicyclic system towards electrophilic addition. nih.govacs.org
One notable method involves the use of a Brønsted or Lewis acid to trigger a rearrangement of the BCB framework. rsc.org For instance, the treatment of BCB-alcohols with an acid can lead to the formation of ketones through a semi-pinacol type rearrangement. rsc.org Similarly, Aggarwal and co-workers developed reactions involving 1,2-boronate transfers, where a BCB-pinacol boronate is formed in situ, which can then be functionalized by an electrophile. rsc.org
Photocatalytic methods have also been employed to activate BCBs. For example, a photoinduced, cobalt-catalyzed [2π + 2σ] cycloaddition between BCBs and aldehydes has been reported. researchgate.net This reaction is believed to proceed through the oxidation of the BCB to a radical cation intermediate, which then undergoes nucleophilic addition to the aldehyde. researchgate.net
The table below summarizes examples of electrophilic additions to bicyclo[1.1.0]butane derivatives.
| Reactants | Catalyst/Conditions | Product Type | Reference |
| Bicyclo[1.1.0]butane-alcohols | Brønsted or Lewis acid | Ketones | rsc.org |
| Bicyclo[1.1.0]butane, Boronic Esters | tBuLi | 1,1-disubstituted cyclobutanes | rsc.org |
| Bicyclo[1.1.0]butanes, Aldehydes | Cobalt, visible light | Bicyclo[2.1.1]hexanes | researchgate.net |
The carboxylic acid group at the bridgehead position of this compound provides a handle for a variety of nucleophilic functionalization reactions. This allows for the synthesis of a wide range of derivatives, such as esters and amides. rsc.orgenamine.net For instance, bicyclo[1.1.0]butane carboxylic amides have been synthesized and identified as a new class of cysteine-focused electrophiles, acting as bioisosteres of acrylamides with enhanced stability. enamine.net
The reactivity of the bicyclic core is also influenced by the nature of the substituent at the bridgehead. Electron-withdrawing groups, such as esters or sulfones, activate the central C-C bond towards nucleophilic attack. rsc.org This has been exploited in strain-release amination and other heteroatom functionalization reactions. chemrxiv.org
The following table provides examples of nucleophilic functionalization of the carboxylic acid group and subsequent reactions.
| Reactant | Reagent | Product | Application | Reference |
| This compound | Amines | Bicyclo[1.1.0]butane carboxamides | Covalent inhibitors | enamine.net |
| Benzyl (B1604629) bicyclo[1.1.0]butane-1-carboxylate | Hydrogenolysis | 3-(trifluoromethyl)cyclobutane-1-carboxylic acid | Building block synthesis | rsc.org |
| Iodo-bicyclo[1.1.1]pentane carboxylate ester | Primary/secondary amines, thiols | Substituted bicyclo[1.1.0]butanes | Synthesis of functionalized BCBs | chemrxiv.org |
Radical reactions and single-electron transfer (SET) processes offer a powerful avenue for the functionalization of bicyclo[1.1.0]butane derivatives. These reactions often proceed under mild conditions and allow for the formation of complex molecular structures. rsc.orgrsc.org
Single-electron oxidation of bicyclo[1.1.0]butanes, often achieved through photoredox catalysis, leads to the formation of bicyclo[1.1.0]butyl radical cations. acs.orgnih.govacs.org These intermediates have proven to be synthetically useful, participating in a variety of transformations. nih.govacs.org The existence of such radical cations was postulated in the bromination of bicyclo[1.1.0]butane analogs and has since been harnessed in controlled synthetic applications. nih.govacs.org
The reactivity of the bicyclo[1.1.0]butyl radical cation is highlighted in its ability to undergo nucleophilic addition. For example, the reaction of a photoredox-generated radical cation with allyl alcohol results in the formation of an ether, demonstrating the electrophilic nature of the radical cation. acs.org The regioselectivity of these additions can be influenced by the substitution pattern on the bicyclobutane core. acs.org
Visible-light photocatalysis has emerged as a key strategy for activating bicyclo[1.1.0]butanes towards cycloaddition reactions. rsc.orgrsc.org Specifically, photocatalytic oxidative activation enables formal [2σ+2π] cycloadditions between bicyclo[1.1.0]butanes and various π-systems like alkenes and aldehydes. acs.org
Using a strongly oxidizing acridinium (B8443388) organophotocatalyst, bicyclo[1.1.0]butanes can be converted to their radical cations, which then react with alkenes to form bicyclo[2.1.1]hexanes (BCHs) or with aldehydes to yield oxabicyclo[2.1.1]hexanes. acs.org The mechanism and regioselectivity of these reactions are subtly dependent on the electronic properties of both the bicyclo[1.1.0]butane and the alkene coupling partner. acs.org For instance, ketone-substituted BCBs can exhibit different and complementary electrophilic behavior compared to their ester-substituted counterparts. This method has been successfully applied to a broad range of alkenes, including activated, heteroatom-substituted, and even non-activated alkenes. nih.govacs.orgnih.gov
The table below showcases the scope of photocatalytic [2σ+2π] cycloadditions.
| Bicyclo[1.1.0]butane Derivative | Coupling Partner | Photocatalyst | Product | Reference |
| Ketone-substituted BCB | Styrenes | [tBu2MesAcr][BF4] | Bicyclo[2.1.1]hexane | |
| Ester-substituted BCB | Non-activated alkenes | [Mes2AcrtBu2]ClO4 | Bicyclo[2.1.1]hexane | nih.govacs.org |
| Ketone-substituted BCB | Aldehydes | Acridinium organophotocatalyst | Oxabicyclo[2.1.1]hexane | |
| Carboxylic acid/ester/amide/sulfone-substituted BCBs | Styrene | Acridinium organophotocatalyst | Bicyclo[2.1.1]hexanes | acs.org |
Radical Reactions and Single-Electron Transfer Processes.
Cycloaddition, Ring-Opening, and Rearrangement Reactions.rsc.orgrsc.orgresearchgate.netnih.gov
The inherent strain in bicyclo[1.1.0]butanes makes them excellent substrates for a variety of cycloaddition, ring-opening, and rearrangement reactions. researchgate.netchinesechemsoc.org These transformations provide access to a wide array of carbocyclic and heterocyclic structures. nih.govacs.org
The central C-C bond of BCBs exhibits olefin-like character, allowing them to participate in pericyclic reactions. acs.org Highly regioselective and diastereoselective ene-like reactions of BCBs with strained alkenes (cyclopropenes) and alkynes (arynes) have been developed, yielding highly substituted cyclobutenes. acs.org These reactions are proposed to proceed through an asynchronous concerted pathway. acs.org
Furthermore, BCBs can undergo formal [2σ + 2π] cycloadditions with various partners. rsc.org Photocatalytic methods have been particularly successful in promoting these reactions with alkenes, leading to the formation of bicyclo[2.1.1]hexane (BCH) scaffolds, which are considered valuable bioisosteres of substituted arenes. researchgate.netacs.org These reactions can be catalyzed by various systems, including titanium-salen complexes under violet light irradiation. researchgate.net
Ring-opening reactions of bicyclo[1.1.0]butanes, driven by strain release, are a common transformation pathway, often leading to the formation of cyclobutane (B1203170) or cyclobutene (B1205218) derivatives. researchgate.netdntb.gov.ua For example, a diastereoselective 1,3-nitrooxygenation of bicyclo[1.1.0]butanes has been reported, providing access to 1,1,3-trisubstituted cyclobutanes. rsc.org This reaction proceeds via a radical mechanism involving the homolytic cleavage of the central C-C bond. rsc.org
Pericyclic and Cycloaddition Chemistry of Bicyclo[1.1.0]butane Derivatives
The olefin-like character of the central C1–C3 bond in bicyclo[1.1.0]butane derivatives allows them to participate in various pericyclic and cycloaddition reactions. chinesechemsoc.orgnih.gov While the chemistry of BCBs with radicals, nucleophiles, and electrophiles is well-established, their use in pericyclic processes has been comparatively limited until more recently. nih.gov
Notable examples include Alder-ene reactions and other cycloadditions. nih.govnih.gov Highly stereoselective Alder-ene reactions have been developed between polyfunctionalized BCBs and enophiles such as cyclopropenes and arynes. acs.org For instance, the reaction with cyclopropenes, generated in situ from vinyl diazo compounds under visible light, yields cyclopropyl-substituted cyclobutenes. acs.org Similarly, reactions with arynes produce aryl-substituted cyclobutenes in high yields under mild conditions. acs.org These reactions create products with a quaternary carbon center, which are valuable building blocks in medicinal chemistry. acs.org
The mechanism of these reactions is a subject of discussion, with evidence supporting both concerted and stepwise pathways. nih.govnih.gov Some cycloadditions are believed to proceed through a concerted but highly asynchronous mechanism. acs.org However, for other intramolecular pericyclic reactions, such as formal Alder-ene and [2+2] cycloadditions of N-allylated BCB amides, a stepwise mechanism involving the homolytic cleavage of the central C-C bond to form a biradical intermediate has been proposed and supported by Electron Spin Resonance (ESR) spectroscopy studies. nih.govpitt.eduresearchgate.net The specific pathway can be influenced by the electronic nature of the substituents on the BCB derivative. nih.gov For example, photoredox catalysis can be used to generate bicyclo[1.1.0]butyl radical cations, which then undergo highly regio- and diastereoselective [2π + 2σ] cycloaddition reactions with a broad range of alkenes, including previously unreactive nonactivated alkenes. nih.gov
Table 1: Examples of Pericyclic and Cycloaddition Reactions of BCB Derivatives
| Reaction Type | BCB Substrate | Reagent | Product Type | Key Features | Citations |
|---|---|---|---|---|---|
| Alder-Ene Reaction | Polyfunctionalized BCB esters | Cyclopropenes (from vinyl diazo compounds) | Cyclopropyl-substituted cyclobutenes | Visible light-promoted, high stereoselectivity | acs.org |
| Alder-Ene Reaction | Polyfunctionalized BCB esters/amides | Arynes (from arylsilane triflates) | Aryl-substituted cyclobutenes | Mild conditions, high yields (91-99%) | acs.org |
| [2π + 2σ] Cycloaddition | BCB esters | Nonactivated alkenes | Bicyclo[2.1.1]hexanes | Photoredox-catalyzed, proceeds via radical cation | nih.gov |
| Intramolecular [2+2] Cycloaddition | N-cinnamyl BCB amides | N/A | Tricyclic pyrrolidines | Proceeds via a resonance-stabilized biradical intermediate | nih.govpitt.edu |
Catalytic Asymmetric Ring-Opening and Isomerization of Bicyclo[1.1.0]butanes
While cycloadditions of BCBs have seen significant progress, the development of catalytic asymmetric ring-opening and isomerization reactions has been less explored but is an area of growing importance for accessing chiral four-membered rings. chinesechemsoc.orgchinesechemsoc.org
A notable advancement is the iridium-catalyzed asymmetric ring-opening of BCBs. In 2023, researchers developed a method using an [Ir(cod)Cl]₂/phosphoramidite ligand catalyst system. chinesechemsoc.org This system facilitates the reaction of BCB boronate complexes with racemic allylic carbonates to produce enantioenriched trans-1,1,3-trisubstituted cyclobutanes with high yields (up to 86%) and excellent enantioselectivity (up to 98% ee). chinesechemsoc.org
In the realm of isomerization, the first organocatalytic enantioselective bicyclobutane-to-cyclobutene isomerization was achieved in 2023. chinesechemsoc.org Using the Brønsted acid catalyst N-triflyl phosphoramide (B1221513), a variety of BCB derivatives, including esters and amides, were converted into enantioenriched cyclobutenes. chinesechemsoc.org This transformation proceeds with high efficiency, affording yields up to 97% and enantiomeric excess values up to 96%. chinesechemsoc.org These breakthroughs provide powerful tools for the stereocontrolled synthesis of valuable chiral cyclobutane and cyclobutene scaffolds. chinesechemsoc.orgchinesechemsoc.org
Table 2: Key Findings in Catalytic Asymmetric Transformations of BCBs
| Reaction Type | Catalyst System | Substrate | Product | Yield / Enantioselectivity | Citation |
|---|---|---|---|---|---|
| Asymmetric Ring-Opening | [Ir(cod)Cl]₂ / Phosphoramidite ligand | BCB boronate complex + allylic carbonate | trans-1,1,3-trisubstituted cyclobutane | Up to 86% / Up to 98% ee | chinesechemsoc.org |
| Asymmetric Isomerization | N-triflyl phosphoramide (Brønsted acid) | BCB esters, amides, ketones | Enantioenriched cyclobutenes | Up to 97% / Up to 96% ee | chinesechemsoc.org |
Strain-Promoted Rearrangements in Functionalized Bicyclo[1.1.0]butanes, including Semi-Pinacol-Type Rearrangements
The immense strain energy inherent in the bicyclo[1.1.0]butane framework is a powerful driving force for a variety of chemical transformations, including rearrangements. rsc.orgchinesechemsoc.org The release of this strain facilitates reactions that might otherwise require harsh conditions. nih.gov
While specific examples of semi-pinacol rearrangements involving this compound are not extensively detailed in the provided sources, the principle of strain-release driving skeletal reorganization is well-established. Analogous systems, such as 1-azabicyclo[1.1.0]butanes (ABBs), demonstrate this reactivity profile. ABBs undergo cation-promoted, strain-release-driven rearrangements to furnish functionalized azetidines. nih.govscilit.com In these reactions, activation of the nitrogen atom leads to cleavage of the strained C-N bond and subsequent rearrangement to form a stable, less-strained four-membered ring. nih.govscilit.com This serves as a strong conceptual parallel for the types of rearrangements that can be accessed from the carbocyclic BCB core, where activation by an electrophile or Lewis acid could trigger a similar cascade involving C-C bond cleavage and migration to yield functionalized cyclobutane derivatives. The generation of a cationic intermediate at a bridgehead position adjacent to a hydroxyl-bearing carbon, for instance, could readily initiate a semi-pinacol-type rearrangement to form a cyclobutanone.
Advanced Functionalization Strategies for this compound Derivatives
Recent innovations have focused on developing sophisticated methods for the precise functionalization of the BCB scaffold, enabling the synthesis of complex and diverse derivatives. These strategies are crucial for applications in medicinal chemistry and materials science. rsc.orgnih.govrsc.org
Directed Bridgehead Functionalization via Organometallic Intermediates
Direct functionalization of the bridgehead positions of a pre-formed BCB scaffold presents a significant challenge due to the molecule's inherent strain and the reactivity of the central bond. rsc.orgacs.org Traditional methods often require linear syntheses for each new target. rsc.orgresearchgate.net To overcome this, strategies involving directed metalation and cross-coupling have been developed. rsc.orgacs.org
A key breakthrough is the first palladium-catalyzed cross-coupling on pre-formed BCBs. rsc.org This method utilizes a directing metalation group (DMG), such as an amide, at one bridgehead to direct an organolithium base to deprotonate the other bridgehead position. acs.orgresearchgate.net The resulting organolithium species is then transmetalated to an organozinc intermediate, which undergoes a Negishi cross-coupling reaction with various aryl, heteroaryl, or vinyl halides. acs.org This approach allows for the late-stage diversification of the bridgehead position and has been shown to tolerate a wide array of functional groups on the coupling partner, including esters, nitriles, halides, and ethers. acs.org
Table 3: Scope of Directed Bridgehead Negishi Cross-Coupling of BCBs
| BCB Substrate (Directing Group) | Coupling Partner (Ar-I) | Product | Yield | Citation |
|---|---|---|---|---|
| BCB-CON(Me)OMe | Iodobenzene | Phenyl-substituted BCB | 71% | acs.org |
| BCB-CON(Me)OMe | 4-Iodoanisole | (4-Methoxyphenyl)-substituted BCB | 71% | acs.org |
| BCB-CON(Me)OMe | 4-Iodobenzonitrile | (4-Cyanophenyl)-substituted BCB | 60% | acs.org |
| BCB-CON(Me)OMe | Methyl 4-iodobenzoate | (4-(Methoxycarbonyl)phenyl)-substituted BCB | 65% | acs.org |
| Phenyl-substituted BCB-CON(Me)OMe | 4-Iodoanisole | 1-Phenyl-3-(4-methoxyphenyl)-BCB | 64% | acs.org |
Merging C-C Cleavage with Remote C-H Activation for Difunctionalization
A highly innovative strategy for creating densely substituted cyclobutanes involves merging the C-C bond scission of BCBs with the catalytic C-H activation of a remote chemical bond. researchgate.netnih.gov This approach, developed to address the need for molecules with a high fraction of sp³-hybridized carbons (Fsp³) in medicinal chemistry, enables the difunctionalization of the BCB core in a single, chemo-controlled operation. researchgate.netnih.gov
The reaction couples a BCB derivative with a heteroarene and an alkyl halide under mild conditions, catalyzed by a multifunctional ruthenium(II) complex. researchgate.netnih.gov The mechanism involves the ruthenium catalyst first engaging in a remote C-H activation/metalation of the heteroarene. This ruthenacycle intermediate then coordinates to the BCB, triggering the strain-release cleavage of the central C-C bond. nih.gov Finally, a process involving halogen-atom transfer (XAT) from the alkyl halide incorporates the third component, leading to the formation of a versatile tri- or tetrasubstituted cyclobutane. nih.gov This multi-catalysis manifold provides a rapid and efficient route to structurally complex cyclobutanes that were previously difficult to access. researchgate.netnih.gov
Late-Stage Modification and Derivatization Approaches in Complex Molecular Systems
The ability to introduce structural modifications at a late stage in a synthetic sequence is highly valuable, particularly in drug discovery for generating analogues and optimizing properties. The robust and versatile reactivity of BCBs makes them well-suited for such applications. rsc.orgnih.govrsc.org
The directed bridgehead cross-coupling strategy is a prime example of a late-stage functionalization tool, as it allows for the diversification of a common, pre-formed BCB intermediate. rsc.orgacs.orgresearchgate.net This avoids the need for a completely new synthesis for each desired analogue. rsc.org Similarly, the ruthenium-catalyzed C-C/C-H functionalization strategy is designed for telescoping late-stage modifications, efficiently building molecular complexity onto existing scaffolds. researchgate.netnih.gov
Furthermore, Lewis acid-catalyzed formal cycloadditions between BCBs and silyl (B83357) enol ethers have been applied to the late-stage modification of complex natural products. nih.govchemrxiv.org For example, derivatives of dihydro-β-ionone and cholestenone have been successfully functionalized using this method, demonstrating its utility in creating novel bridged polycycles from readily available complex molecules. nih.govchemrxiv.org These approaches highlight the power of strain-release chemistry to rapidly access novel chemical space from advanced intermediates. rsc.orgacs.org
Computational and Theoretical Studies on Bicyclo 1.1.0 Butane 1 Carboxylic Acid Systems
Quantum Chemical Investigations of Electronic Structure and Bonding
Quantum chemical calculations have been instrumental in elucidating the intricate electronic structure and bonding characteristics of the bicyclo[1.1.0]butane (BCB) framework. The molecule is defined by its "butterfly" conformation, where the two fused cyclopropane (B1198618) rings are bent at a significant angle. rsc.org This geometry leads to unusual bonding arrangements, particularly concerning the central C1-C3 bond.
A key feature of the BCB skeleton is the pronounced p-character of the central C1-C3 bond, a consequence of the severe bond-angle distortion. acs.org This bond is composed of hybrid orbitals with almost entirely p-nature, which allows it to exhibit reactivity akin to a π-bond. rsc.org Concurrently, the bridgehead C–H bonds are notably polarized, rendering the bridgehead protons somewhat acidic. rsc.org This unique electronic configuration, a blend of sigma and pi characteristics, is the source of the diverse reactivity of BCB derivatives in a wide array of chemical transformations. rsc.orgrsc.org
The introduction of a carboxylic acid group at a bridgehead position is expected to significantly influence the electronic properties of the bicyclobutane core. Electron-withdrawing substituents, such as the carboxyl group, have been shown to have a stabilizing effect on the highly strained ring system. rsc.org
Density Functional Theory (DFT) Studies on Reaction Mechanisms and Transition States
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the complex reaction mechanisms of bicyclo[1.1.0]butane systems. These studies provide detailed energetic landscapes, including the structures of transition states and intermediates, which are crucial for understanding and predicting the outcomes of reactions involving these strained molecules.
For instance, DFT calculations have been employed to study the rhodium-catalyzed transformations of BCB esters, which serve as a close proxy for the carboxylic acid. These studies have explored various possible reaction pathways, such as C1-C3 bond insertion and oxidative addition. acs.org In one rhodium-catalyzed reaction, the oxidative addition at the C2-C3 bond was found to be more favorable than insertion into the central C1-C3 bond. acs.org The calculated free energy barrier for this oxidative addition was 22.3 kcal/mol. acs.org
In visible-light-induced transformations, DFT calculations have been used to elucidate the nature of the key intermediates. For example, in certain photocycloadditions, the BCB radical cation is identified as a key intermediate. rsc.org DFT studies on the ene reaction of a BCB ester with a cyclopropene (B1174273) revealed a concerted but highly asynchronous mechanism, with a calculated energy barrier of 22.5 kcal/mol for the favored transition state. rsc.org
Furthermore, computational studies have shed light on the regioselectivity of radical additions to the BCB core. In the case of monosubstituted BCBs, such as benzyl (B1604629) bicyclo[1.1.0]butane-1-carboxylate, DFT calculations have shown that radical attack preferentially occurs at the unsubstituted bridgehead carbon, leading to the formation of a more thermodynamically stable tertiary radical. nih.gov
Analysis of Molecular Geometry and Conformational Dynamics
The geometry of the bicyclo[1.1.0]butane skeleton is central to its unique properties. The parent molecule adopts a characteristic "butterfly" shape, with an inter-flap dihedral angle of approximately 123 degrees. wikipedia.org The bridgehead and side C-C bonds have been determined to be around 1.50 Å in length. rsc.org
The conformational dynamics of the carboxylic acid group relative to the bicyclobutane cage are also an important consideration. Rotation around the C1-carboxyl bond will likely have a relatively low energy barrier, but different conformers may exhibit subtle differences in reactivity.
Quantitative Assessment of Strain Energy and its Correlation with Reactivity
A defining characteristic of bicyclo[1.1.0]butane systems is their exceptionally high strain energy, which is the primary driving force for their diverse reactivity. For the parent bicyclo[1.1.0]butane, the strain energy is estimated to be in the range of 64–66 kcal/mol. rsc.org This value is notably greater than the sum of the strain energies of two individual cyclopropane rings, with the excess strain attributed to 1,3-carbon-carbon non-bonded repulsion and angular distortions at the bridgehead atoms. rsc.org
The magnitude of the strain energy is highly correlated with the reactivity of the molecule. The release of this substantial stored energy provides a powerful thermodynamic driving force for reactions that involve the cleavage of the central C1-C3 bond.
Applications of Bicyclo 1.1.0 Butane 1 Carboxylic Acid in Advanced Chemical Research
Bicyclo[1.1.0]butane-1-carboxylic Acid as a Scaffold in Medicinal Chemistry
In the realm of medicinal chemistry, the bicyclo[1.1.0]butane (BCB) framework, often derived from the corresponding carboxylic acid, is highly valued. acs.org Its applications range from serving as a three-dimensional replacement for flat aromatic rings to acting as a reactive handle for targeted covalent inhibition of proteins. rsc.orgacs.org The ability to generate complex, sp3-rich structures from BCB precursors addresses a modern imperative in drug discovery to move beyond traditional flat molecules. nih.gov
The quest to "escape from flatland" in drug design has driven the search for saturated, three-dimensional scaffolds that can mimic the spatial and electronic properties of aromatic rings. nih.gov Bicyclo[1.1.0]butane derivatives have been identified as effective bioisosteres for para- and meta-disubstituted arenes. nih.gov The rigid, puckered geometry of the BCB core provides a defined vector for substituents, offering a distinct advantage over the flat nature of phenyl rings. nih.gov
Bicyclo[1.1.1]pentanes (BCPs), which are well-established as saturated bioisosteres of phenyl rings, can be synthesized from BCB precursors, highlighting a key application of the BCB scaffold. chemrxiv.org The transformation of bicyclo[1.1.0]butanes into various cyclobutane (B1203170) structures allows access to a diverse range of arene bioisosteres. rsc.orgnih.gov For example, researchers at Merck utilized a derivative of benzyl (B1604629) bicyclo[1.1.0]butane-1-carboxylate in the synthesis of 3-(trifluoromethyl)cyclobutane-1-carboxylic acid, a valuable cyclobutyl building block. rsc.orgresearchgate.net This demonstrates the role of the BCB scaffold in accessing traditionally challenging bioisosteric space. rsc.org
| Scaffold | Commonly Replaced Bioisostere | Key Geometric Feature | sp³ Character | Reference |
|---|---|---|---|---|
| 1,3-Disubstituted Bicyclo[1.1.0]butane | meta-Substituted Arene | Defined 3D vector between substituents | High | nih.gov |
| Bicyclo[1.1.1]pentane (from BCB) | para-Substituted Arene | Rigid, linear rod-like shape | High | nih.govchemrxiv.org |
The fraction of sp3-hybridized carbon atoms (Fsp³) in a molecule is a key descriptor of drug-likeness, with higher Fsp³ counts generally correlating with improved solubility, metabolic stability, and clinical success. nih.gov Bicyclo[1.1.0]butanes are valuable starting materials for the synthesis of sp3-rich molecules due to their high strain energy and the diverse reactivity of the central C-C bond. rsc.orgnih.govacs.org Strain-release reactions allow for the efficient construction of highly substituted and stereochemically complex cyclobutane rings, which are otherwise difficult to synthesize. nih.gov
A strategy merging C-C bond cleavage in bicyclo[1.1.0]butanes with ruthenium-catalyzed C-H functionalization has been developed to produce densely substituted cyclobutanes. nih.gov This method allows for the coupling of BCB esters, such as benzyl bicyclo[1.1.0]butane-1-carboxylate, with heteroarenes and alkyl halides to rapidly generate versatile tri- and tetrasubstituted cyclobutane products under mild conditions. nih.gov The inherent strain of the BCB is leveraged to create complex, puckered molecular architectures that are highly sought after in medicinal chemistry. acs.orgnih.gov This approach showcases the utility of BCBs as building blocks for expanding into novel chemical space. acs.org
Covalent inhibitors have become a major class of therapeutic agents, often targeting nucleophilic amino acid residues like cysteine. acs.org Expanding the toolkit of electrophilic "warheads" with unique reactivity profiles is crucial for developing more selective drugs. acs.org Derivatives of this compound, particularly the corresponding amides, have been introduced as a novel class of cysteine-directed electrophiles. acs.orgacs.orgresearchgate.net
These BCB amides are readily synthesized from the parent carboxylic acid and various amines. acs.orgenamine.net They react chemoselectively with cysteine thiols via a strain-driven nucleophilic addition mechanism. acs.org A key finding is that the reaction rate of BCB amides is significantly slower than that of traditional Michael acceptors like acrylamides. acs.org This attenuated reactivity can be exploited to achieve greater target selectivity and reduce off-target effects. acs.org In studies targeting Bruton's tyrosine kinase (BTK), a BCB amide-based inhibitor demonstrated higher target selectivity in human cells compared to a corresponding Michael acceptor probe. acs.org This highlights the potential of the BCB scaffold to create finely-tuned covalent modulators for therapeutic applications. acs.orgenamine.net
| Electrophilic Warhead | Target Residue | Reactivity Profile | Key Advantage | Reference |
|---|---|---|---|---|
| Bicyclo[1.1.0]butane Carboxamide | Cysteine | Slower than acrylamide; strain-driven nucleophilic addition | Increased target selectivity; tunable reactivity | acs.org |
| Acrylamide | Cysteine | Fast Michael addition | Well-established, potent reactivity | acs.org |
Material Science and Polymer Chemistry Applications
The high strain energy of the bicyclo[1.1.0]butane ring system is not only useful in synthesizing small molecules but also holds potential for the creation of novel polymers. rsc.org The cleavage of the strained central bond can be harnessed as a driving force for polymerization, leading to materials with unique structures and properties derived from the cyclobutane-containing backbone. rsc.orgsmolecule.com
The tendency of BCBs to polymerize was noted early on. rsc.org The very first synthesis of a BCB derivative, ethyl bicyclo[1.1.0]butane-1-carboxylate, reported that the compound would polymerize spontaneously at room temperature. rsc.orgacs.org This reactivity has since been explored in more controlled polymerization studies. rsc.org
The central C–C bond's reactivity has been leveraged to develop cyclobutane-containing polymers through both free-radical and anionic ring-opening polymerizations of BCB monomers. rsc.org For instance, the anionic polymerization of methyl bicyclobutane-1-carboxylate has been studied in detail. rsc.org While these polymerizations can achieve high trans-ratios in the resulting polymer backbone, they have also been noted to suffer from low initiator efficiency and broad molecular weight distributions, suggesting complex reaction mechanisms. rsc.org
| Monomer | Polymerization Method | Initiator System | Key Result | Reference |
|---|---|---|---|---|
| Methyl bicyclobutane-1-carboxylate | Anionic Ring-Opening | tert-butyllithium / bis(2,6-di-tert-butylphenoxy)ethylaluminum | trans-ratios >90%; low initiator efficiency | rsc.org |
| Ethyl bicyclo[1.1.0]butane-1-carboxylate | Spontaneous | None (at room temperature) | Spontaneous polymerization observed | rsc.orgacs.org |
While this area is still developing, this compound and its derivatives are being explored for their potential in designing new materials with specific mechanical and chemical properties. wikipedia.orgsmolecule.com The rigidity of the cyclobutane ring in the polymer backbone could lead to materials with interesting thermal or mechanical characteristics. smolecule.com The functional carboxylic acid or ester group provides a handle for further post-polymerization modification, allowing for the tuning of material properties such as solubility or reactivity.
Role of this compound in Synthetic Method Development
This compound and its derivatives have become increasingly important building blocks in modern organic synthesis. chinesechemsoc.orgrsc.org Their significance stems from the inherent high strain energy of the bicyclo[1.1.0]butane (BCB) core, which drives a diverse range of chemical transformations. chinesechemsoc.orgchinesechemsoc.org Initially regarded as laboratory curiosities, BCBs are now recognized as powerful synthetic tools for creating complex, three-dimensional molecules. rsc.orgacs.org The carboxylic acid functional group at the bridgehead position provides a convenient handle for further synthetic modifications, allowing for the preparation of various derivatives such as esters and amides. rsc.org These derivatives serve as versatile starting materials in the development of new synthetic methodologies, enabling the construction of valuable scaffolds like substituted cyclobutanes and other bicyclic systems that are of high interest in medicinal chemistry. chinesechemsoc.orgrsc.org For instance, researchers have developed a two-step process to synthesize substituted BCBs starting from commercially available bicyclo[1.1.1]pentane-1-carboxylic acids, highlighting the central role of the carboxylated scaffold in accessing these strained structures. chemrxiv.org
Enabling Novel Synthetic Pathways via Strain Release
The defining characteristic of the bicyclo[1.1.0]butane framework is its immense ring strain, estimated to be between 64 and 66 kcal/mol. chemrxiv.orgacs.org This high internal energy makes the central carbon-carbon bond susceptible to cleavage, acting as a "spring-loaded" system that can be triggered to undergo a variety of transformations. chinesechemsoc.orgchinesechemsoc.org This process, known as strain-release, is the fundamental principle that enables BCBs to participate in novel synthetic pathways. The release of this strain provides a powerful thermodynamic driving force for reactions that would otherwise be challenging. rsc.orgrsc.org
The reactivity driven by strain release allows bicyclo[1.1.0]butanes to react with a wide array of chemical partners, including electrophiles, nucleophiles, radicals, and carbenes. acs.orgresearchgate.net This versatile reactivity has been harnessed to develop numerous synthetic methods. For example, visible light-induced photoredox catalysis can initiate decarboxylative radical additions to BCBs, yielding functionalized 1,3-disubstituted cyclobutanes. rsc.org Similarly, the reaction of BCBs with nucleophiles is a common strategy to access substituted cyclobutane rings. rsc.org The specific nature of the substituent on the BCB core, often derived from the parent carboxylic acid, can tune the reactivity of the central bond, allowing for controlled ring-opening reactions. rsc.org These strain-release transformations are often highly atom- and step-economical, providing efficient routes to complex molecular architectures from relatively simple precursors. rsc.org
Table 1: Examples of Synthetic Pathways Enabled by Strain-Release Reactions of Bicyclo[1.1.0]butane Derivatives
| Reactant(s) | Catalyst/Conditions | Product Type | Description | Reference(s) |
|---|---|---|---|---|
| Phenylsulfonyl BCB, α-Amino/α-Oxy Carboxylic Acids | [Ir(dF(CF3)ppy)2(dtbbpy)]PF6, Visible Light | 1,3-Disubstituted Cyclobutanes | A decarboxylative radical addition is initiated by a photoredox catalyst, leading to the formation of functionalized cyclobutanes. | rsc.org |
| BCBs, Heterocyclic Olefins (e.g., Coumarins, Flavones) | Thioxanthone, Visible Light | Bicyclo[2.1.1]hexanes (BCHs) | A [2π + 2σ]-photocycloaddition proceeds via a triplet energy transfer pathway to construct rigid bicyclic scaffolds. | rsc.org |
| BCB Amide | Cysteine residue in a protein | Covalent Protein Adduct | The strained ring acts as an electrophile, reacting with the thiol group of cysteine in a pseudo-Michael acceptor fashion to form a stable covalent bond. | acs.orgenamine.net |
| Iodo-bicyclo[1.1.1]pentanes, Amines/Thiols | Heat (Microwave or Heat Block) | Substituted Bicyclo[1.1.0]butanes | An intermolecular reaction where a nucleophile attacks the iodo-BCP, leading to a rearrangement and formation of the more strained BCB structure, expanding on an observation by Wiberg. | chemrxiv.orgresearchgate.net |
Broadening the Chemical Space through Unique Reactivity
The unique reactivity of this compound and its derivatives significantly broadens the accessible chemical space for drug discovery and materials science. chinesechemsoc.org A primary contribution is their role as precursors to saturated, three-dimensional bioisosteres of planar aromatic rings like benzene (B151609). chinesechemsoc.orgrsc.org Replacing flat aromatic rings with C(sp3)-rich scaffolds, such as bicyclo[1.1.1]pentanes (BCPs) and bicyclo[2.1.1]hexanes (BCHs), is a key strategy in modern medicinal chemistry to improve physicochemical properties like solubility and metabolic stability. rsc.orgresearchgate.net Bicyclo[1.1.0]butanes serve as versatile starting points for synthesizing these valuable bioisosteres. acs.orgrsc.org For example, Lewis acid-catalyzed [3+2] cycloaddition reactions between BCBs and enamides provide straightforward access to 2-amino-substituted BCHs, which are considered bioisosteres of anilines. rsc.org
Furthermore, the development of novel activation modes for BCBs has opened up reactions with previously incompatible partners, thereby creating entirely new classes of molecules. nih.gov A notable example is the use of photoredox catalysis to generate bicyclo[1.1.0]butyl radical cations from BCB derivatives. acs.orgnih.gov These highly reactive intermediates can undergo [2π + 2σ] cycloaddition reactions with a broad range of alkenes, including non-activated alkenes that were previously unreactive in this context. nih.govchemrxiv.org This breakthrough allows for the highly regio- and diastereoselective synthesis of unique bicyclo[2.1.1]hexane frameworks, expanding the toolkit for creating complex 3D structures. nih.gov The ability to functionalize the BCB core, starting from the carboxylic acid, and then engage it in unique cycloadditions provides a powerful platform for systematically exploring new areas of chemical space. acs.orgnih.gov
Table 2: Bicyclo[1.1.0]butane-Derived Scaffolds as Bioisosteres for Expanding Chemical Space
| BCB-Derived Scaffold | Aromatic Ring Analogue | Synthetic Application/Significance | Reference(s) |
|---|---|---|---|
| Bicyclo[2.1.1]hexane (BCH) | ortho- and meta-Substituted Benzenes | BCHs mimic the spatial arrangement of substituents on benzene rings, improving physicochemical and biological properties of small-molecule drugs. | rsc.org |
| 2-Amino-Bicyclo[2.1.1]hexane | Aniline (B41778) | Provides a 3D, C(sp3)-rich replacement for the flat aniline ring, which is a common moiety in bioactive molecules. | rsc.org |
| Bicyclo[1.1.1]pentane (BCP) | para-Substituted Benzenes | BCPs are widely used as linear, rigid spacers to replace 1,4-disubstituted arene rings, often enhancing metabolic stability. BCBs can be used to access BCPs. | researchgate.netchemrxiv.org |
Future Perspectives and Emerging Research Areas for Bicyclo 1.1.0 Butane 1 Carboxylic Acid
Innovation in Catalytic Asymmetric Transformations of Bicyclo[1.1.0]butane-1-carboxylic Acid and its Derivatives
A significant frontier in the chemistry of bicyclo[1.1.0]butane derivatives is the development of catalytic asymmetric transformations to produce enantioenriched molecules, which are crucial for pharmaceutical development. chinesechemsoc.org Recent breakthroughs have moved beyond racemic or achiral synthesis to create highly stereoselective methods.
Key innovations include Lewis acid-catalyzed asymmetric intermolecular [2π + 2σ] cycloadditions. sustech.edu.cn In these reactions, bicyclo[1.1.0]butanes (BCBs) react with partners like coumarins, 2-pyrone, or chromenes to yield structurally complex and enantioenriched bicyclo[2.1.1]hexanes (BCHs). sustech.edu.cn For instance, the reaction of BCBs with 2-pyrone, catalyzed by a Lewis acid and a chiral ligand, unexpectedly produces BCHs in high yields (59–85%) and excellent enantiomeric excess (90–95% e.e.). sustech.edu.cn These BCH scaffolds are considered valuable three-dimensional bioisosteres for benzene (B151609) in medicinal chemistry. sustech.edu.cn
Another advanced strategy involves divergent synthesis, where the choice of catalyst dictates the reaction pathway, leading to distinct chiral products from the same set of starting materials. acs.org By reacting BCBs and α,β-unsaturated ketones, researchers can selectively generate either cycloaddition products (bicyclo[2.1.1]hexanes) or addition/elimination products (cyclobutenes) with high enantioselectivity by switching between chiral Lewis acid and Brønsted acid catalysts. acs.org
Furthermore, photoredox catalysis has enabled new enantioselective reactions. rsc.org The use of a bifunctional chiral photosensitizer, such as a polycyclic aromatic hydrocarbon (PAH)-containing chiral phosphoric acid, has facilitated the enantioselective [2π + 2σ] cycloaddition of BCBs with vinylazaarenes. rsc.org These methods expand the toolkit for creating chiral molecules that were previously difficult to access.
| Catalytic System | Reactants | Product Type | Key Outcome | Reference |
|---|---|---|---|---|
| Lewis Acid (e.g., Sc(OTf)₃) + Chiral PyBox Ligand | Bicyclo[1.1.0]butanes (BCBs) + Coumarins, 2-Pyrone, Chromenes | Enantioenriched Bicyclo[2.1.1]hexanes (BCHs) | High yields (up to 95%) and enantioselectivity (up to 95% e.e.). sustech.edu.cn | sustech.edu.cn |
| Chiral Lewis Acid (Sc-PyBox) vs. Chiral Brønsted Acid (Ni-PyBox) | BCBs + α,β-Unsaturated Ketones | Divergent: Chiral BCHs vs. Chiral Cyclobutenes | Catalyst-controlled selective formation of distinct structural scaffolds. acs.org | acs.org |
| Photoredox Catalysis with Chiral Phosphoric Acid Photosensitizer | BCBs + Vinylazaarenes | Chiral Bicyclo[2.1.1]hexane Derivatives | Enantioselective synthesis of complex polycyclic aromatic hydrocarbon-containing molecules. rsc.org | rsc.org |
Discovery of Unprecedented Reactivity Modes
The unique electronic structure of the central C–C bond in BCBs, which exhibits significant π-character, allows for reactivity beyond traditional cycloadditions. chemrxiv.org A major emerging area is the development of novel activation modes to unlock unprecedented chemical transformations. nih.govacs.org
One of the most significant recent discoveries is the generation of bicyclo[1.1.0]butyl radical cations via single-electron oxidation, a process enabled by photoredox catalysis. nih.govacs.org This new reactivity mode allows BCBs to undergo highly regio- and diastereoselective [2π + 2σ] cycloaddition reactions with a much broader range of alkenes than previously possible, including nonactivated alkenes which were elusive partners in other methods. nih.govacs.org
Another novel transformation is the rhodium(I)-catalyzed annulative rearrangement. chemrxiv.org In this process, BCB-containing dihydroquinolines and dihydropyridines are converted with high regioselectivity into unprecedented fused heterocyclic scaffolds, demonstrating a powerful method for building molecular complexity from strained precursors. chemrxiv.org
Researchers have also explored ene-like reactions of BCBs with highly strained partners. acs.org The reaction with cyclopropenes or arynes proceeds with high stereoselectivity to furnish cyclobutenes that are decorated with highly substituted cyclopropane (B1198618) or arene groups. acs.org These transformations occur under mild conditions and provide access to unique building blocks featuring quaternary carbon centers. acs.org Additionally, acyl-substituted BCBs can function as 1,3-dipolar zwitterionic synthons, engaging in polar (3+X) cycloadditions to create valuable bicyclo[n.1.1]alkanes. chinesechemsoc.org
| Reactivity Mode | Conditions/Catalyst | Key Intermediate | Resulting Product Class | Reference |
|---|---|---|---|---|
| Single-Electron Oxidation | Photoredox Catalysis | Bicyclo[1.1.0]butyl Radical Cation | Highly substituted Bicyclo[2.1.1]hexanes | nih.govacs.org |
| Annulative Rearrangement | Rhodium(I) Catalysis | BCB-containing Dihydroquinolines/Dihydropyridines | Novel Fused Heterocycles | chemrxiv.org |
| Alder-Ene Reaction | Blue Light (for cyclopropenes) or Mild Thermal (for arynes) | Ene-like Transition State | Cyclopropyl- and Aryl-Substituted Cyclobutenes | acs.org |
| Polar (3+X) Cycloaddition | Lewis Acid | 1,3-Dipolar Zwitterionic Synthon | Bicyclo[n.1.1]alkanes | chinesechemsoc.org |
Interdisciplinary Research at the Interface of Synthetic Chemistry and Chemical Biology
The unique reactivity of the bicyclo[1.1.0]butane scaffold has attracted significant interest at the intersection of chemistry and biology. researchgate.net this compound derivatives are being explored as novel tools for chemical biology and as potential therapeutic agents.
A prominent example is the use of bicyclo[1.1.0]butane carboxylic amides as a new class of cysteine-directed electrophiles for the selective and irreversible inhibition of proteins. researchgate.net These "warheads" operate via a strain-driven nucleophilic addition with cysteine thiols. researchgate.net This reactivity was successfully applied to develop a selective covalent inhibitor for Bruton's tyrosine kinase (BTK), a key target in immunology and oncology. researchgate.net Notably, the BCB amide probe demonstrated higher target selectivity in human cells compared to a traditional Michael acceptor probe, suggesting that BCB-based electrophiles can offer distinct and potentially superior off-target profiles. researchgate.net
The connection to natural products also provides fertile ground for interdisciplinary research. A bicyclobutane fatty acid has been identified from the cyanobacterium Anabaena PCC 7120, and its total synthesis has since been achieved, linking natural product discovery with advanced synthetic methodology. chemrxiv.org Furthermore, the development of synthetic routes to BCBs from bicyclo[1.1.1]pentane (BCP) precursors, which are recognized as valuable phenyl bioisosteres, underscores the relevance of BCB chemistry to modern drug design. chemrxiv.orgresearchgate.net
| BCB Derivative | Area of Application | Biological Target/Significance | Key Finding | Reference |
|---|---|---|---|---|
| Bicyclo[1.1.0]butane Carboxylic Amide | Chemical Biology / Drug Discovery | Cysteine residues in proteins (e.g., Bruton's tyrosine kinase) | Acts as a selective covalent inhibitor with a unique reactivity profile compared to standard electrophiles. researchgate.net | researchgate.net |
| Bicyclobutane Fatty Acid | Natural Product Chemistry | Biosynthesized by Anabaena PCC 7120 | Demonstrates the existence of the BCB scaffold in nature, inspiring synthetic efforts. chemrxiv.org | chemrxiv.org |
| Bridgehead-Substituted BCBs | Medicinal Chemistry | Serves as a pseudo-Michael acceptor for covalent modification of biological targets. | BCBs are valuable bioisosteres and functional motifs in bioactive compounds. chemrxiv.org | chemrxiv.org |
Advanced Analytical and Spectroscopic Characterization for Mechanistic Elucidation
Understanding the complex reaction mechanisms of strained molecules like bicyclo[1.1.0]butane derivatives is critical for developing new and improved synthetic methods. This requires a combination of advanced analytical, spectroscopic, and computational techniques.
Density Functional Theory (DFT) computations have become indispensable for rationalizing reaction outcomes and predicting reactivity. nih.govrsc.org DFT studies have provided deep insights into the physical nature of key intermediates like bicyclo[1.1.0]butyl radical cations, explaining the high regio- and diastereoselectivity observed in their reactions. nih.gov They have also been used to model the 'one step–two-stage' concerted pathway of Alder-ene reactions and to understand the factors that control regiodivergence in insertion reactions. acs.orgrsc.org
Nuclear Magnetic Resonance (NMR) spectroscopy remains a cornerstone technique for the structural elucidation of novel BCB derivatives and their products. The characteristic signals in ¹H and ¹³C NMR spectra provide definitive information about the connectivity and stereochemistry of these unique three-dimensional structures. researchgate.net
X-ray crystallography is crucial for unambiguously determining the three-dimensional structure and absolute stereochemistry of chiral products. sustech.edu.cn This technique provides definitive proof of configuration, which is essential for validating the efficacy of new asymmetric catalytic methods. sustech.edu.cn
Mechanistic experiments , often designed based on computational hypotheses, provide experimental validation of proposed pathways. For example, the use of deuterated bicyclo[1.1.0]butanes has been employed to trace the movement of atoms through a reaction sequence, confirming an intramolecular deprotonation pathway in a catalyst-controlled elimination reaction. acs.org Such experiments are vital for distinguishing between plausible mechanistic scenarios. acs.org
| Technique | Application in BCB Chemistry | Example Finding | Reference |
|---|---|---|---|
| Density Functional Theory (DFT) | Mechanistic investigation; rationalizing selectivity. | Elucidated the nature of bicyclo[1.1.0]butyl radical cations and the asynchronous pathway of ene reactions. nih.govacs.org | nih.govacs.orgrsc.org |
| NMR Spectroscopy | Structural elucidation of starting materials and products. | Confirmed the connectivity and distinct chemical environments of protons in the strained BCB core. | |
| X-ray Crystallography | Determination of absolute configuration of chiral products. | Confirmed the (S,S) configuration of a bicyclo[2.1.1]hexane product from an asymmetric cycloaddition. sustech.edu.cn | sustech.edu.cn |
| Isotopic Labeling Experiments | Tracing reaction pathways and validating mechanisms. | Use of deuterated BCB confirmed an intramolecular deprotonation step in a divergent synthesis pathway. acs.org | acs.org |
Q & A
Basic Research Questions
Q. What are the primary synthetic routes to bicyclo[1.1.0]butane-1-carboxylic acid derivatives, and how do substrate limitations influence method selection?
- Methodological Answer : Three main strategies dominate synthesis:
- Double carbene addition to cyclopropenes : Achieves moderate yields (38–61%) but is restricted to substrates compatible with Simmons-Smith conditions .
- Lithium-halogen exchange : Enables sterically hindered derivatives via a one-pot bromine-lithium exchange, as demonstrated for 2,2-dibromo-1-(chloromethyl)cyclopropane (57–61% yield) .
- Direct addition of bicyclo[1.1.0]butyllithium to imines : Avoids stability issues of intermediates, with yields up to 61% .
- Key Consideration : Substrate compatibility and steric hindrance dictate method choice. For example, bulky substituents require lithium-based approaches .
Q. How can researchers characterize stereochemical outcomes in bicyclo[1.1.0]butane-1-carboxamide derivatives?
- Methodological Answer : Use NMR spectroscopy and X-ray crystallography to resolve diastereomers. For example, (1R*,2R*,3R*)-2-((R*/S*)-hydroxy(phenyl)methyl)-N,N-diisopropyl-3-methylbicyclo[1.1.0]butane-1-carboxamide (2i) was characterized via NOESY correlations and crystallographic data to confirm relative configurations .
Advanced Research Questions
Q. What mechanistic insights explain competing reaction pathways in bicyclo[1.1.0]butane thermal cycloadditions?
- Methodological Answer : Theoretical calculations and isotopic labeling reveal two pathways:
- Diradical intermediates : Homolytic cleavage of the C1–C3 bond generates stabilized diradicals, enabling isomerization (e.g., endo/exo interconversion in 3-phenyl derivatives) .
- Stepwise vs. concerted mechanisms : Symmetry of the alkene and central bond restricts thermal cycloadditions to stepwise pathways, as shown in Rh(I)-catalyzed annulative cleavage studies .
Q. How can enantioselective synthesis of bicyclo[1.1.0]butanes be achieved?
- Methodological Answer : Utilize chiral auxiliaries or asymmetric catalysis :
- Sulfinyl imines : Diastereoselective addition of bicyclo[1.1.0]butyllithium to sulfinyl imines yields enantiomerically enriched products (up to 95% ee) .
- Enantioselective cross-coupling : Palladium-catalyzed reactions enable late-stage diversification of bridgehead positions, critical for drug discovery .
Q. What role does strain-release chemistry play in photoredox-catalyzed functionalization of bicyclo[1.1.0]butanes?
- Methodological Answer : Visible light activates amidyl radicals to insert into the strained C–C bond. For example, photoredox-catalyzed reactions with bicyclo[1.1.0]butanes yield azaspirocycles, with computational studies supporting a radical-polar crossover mechanism .
Data Analysis and Contradictions
Q. How should researchers reconcile conflicting substrate scope data across synthetic methods?
- Case Study : Table 6 (double carbene addition) shows limited tolerance for electron-deficient cyclopropenes, whereas Table 7 (cyclopropene carbene additions) reports broader compatibility. Contradictions arise from competing side reactions (e.g., allene formation in bromine-containing substrates) .
- Resolution : Optimize leaving groups (e.g., Br vs. Cl) and reaction temperatures to suppress rearrangements .
Applications in Drug Discovery
Q. How can this compound derivatives serve as bioisosteres in medicinal chemistry?
- Methodological Answer : Their rigid, strained structure mimics saturated benzene rings, enhancing metabolic stability. For example, azaspirocycles derived from strain-release reactions are explored as protease inhibitors .
Emerging Methodologies
Q. What advances enable Lewis acid-catalyzed formal (3+2)-cycloadditions with bicyclo[1.1.0]butanes?
- Methodological Answer : Scandium(III) triflate catalyzes reactions with ketenes, yielding bicyclic lactones. Key to success is stabilizing transient dipolar intermediates, as demonstrated in DA cyclopropane chemistry .
Computational Guidance
Q. How do computational models inform reaction design for bicyclo[1.1.0]butane systems?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
